Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Medicinal Chemistry Biological Screening Data Curation

Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS 294853-59-1) is a heterocyclic small molecule (MF: C16H16N2O3, MW: 284.31 g/mol) belonging to the 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate class. Its structure features a cyanophenyl substituent at the 4-position, an ethyl ester at C3, and a methyl group at C2 on a partially saturated pyridinone core.

Molecular Formula C16H16N2O3
Molecular Weight 284.315
CAS No. 294853-59-1
Cat. No. B2762379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
CAS294853-59-1
Molecular FormulaC16H16N2O3
Molecular Weight284.315
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)C#N)C
InChIInChI=1S/C16H16N2O3/c1-3-21-16(20)15-10(2)18-14(19)8-13(15)12-6-4-11(9-17)5-7-12/h4-7,13H,3,8H2,1-2H3,(H,18,19)
InChIKeyQKRCOVGWANVVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate: Core Identity and Sourcing Baseline for CAS 294853-59-1


Ethyl 4-(4-cyanophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS 294853-59-1) is a heterocyclic small molecule (MF: C16H16N2O3, MW: 284.31 g/mol) belonging to the 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate class [1][2]. Its structure features a cyanophenyl substituent at the 4-position, an ethyl ester at C3, and a methyl group at C2 on a partially saturated pyridinone core. It is primarily cataloged as a synthetic building block and research intermediate, with commercial suppliers listing it at 90–95% purity . Based on a comprehensive search of authoritative databases including PubChem, no curated bioassay results or quantitative biological activity data are currently associated with this specific compound [1].

1 Dihydropyridine heterocycle synthesis building block
2 Microwave-assisted Vilsmeier-Haack chemistry compatibility
3 4-Cyanophenyl motif for focused library diversification

Why Indiscriminate Substitution of 4-Aryl-6-oxo-tetrahydropyridine-3-carboxylates is Scientifically Unsupported


The 4-aryl-6-oxo-tetrahydropyridine-3-carboxylate scaffold is a versatile synthetic intermediate used to access diverse chemotypes, including dihydropyridines and furopyridine-diones, with the 4-aryl substituent dictating downstream reactivity and potential biological properties [1]. While the class has yielded compounds with reported activity in inflammation and pain models, the published evidence is specific to particular derivatives (e.g., 4-fluorophenyl or specific carboxylic acids) [2]. Extrapolating the properties of one derivative to another is invalid; the 4-cyanophenyl motif in this compound introduces unique electronic and steric characteristics (Hammett σp for CN ≈ 0.66) that differentiate it from halogenated or methoxy-substituted analogs. Without direct comparative experimental data, generic substitution risks selecting a compound with entirely uncharacterized reactivity and biological profile [1].

Aryl Substituent Impact 4-Cyanophenyl group alters electronic profile and reactivity; properties of 4-fluorophenyl or other analogs do not transfer.
Biological Activity Gap No public bioactivity data exist for this compound; observed activity in related derivatives cannot be assumed.
Physicochemical Unknowns Experimental logP and solubility are unavailable; computed values may not reflect actual ADME behavior.

Quantitative Differentiation Evidence Guide for CAS 294853-59-1: Direct Comparator Analysis


Bioactivity Data Gap: Absence of Curated Biological Assay Results in PubChem

A search of the authoritative PubChem database for CAS 294853-59-1 reveals zero curated BioAssay results under Section 7.1 [1]. This contrasts sharply with closely related 4-aryl tetrahydropyridine analogs, such as (R)-4-(3,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid amide derivatives, which have reported inhibitory constants (e.g., Ki = 37 nM against specific targets) [2]. The absence of any quantitative potency, ADME/Tox, or selectivity data for this specific compound means it cannot be prioritized over alternatives with known profiles.

Bioactivity Data
Data to verify
Target: 0 curated bioassays
Comparator (related amide): Ki = 37 nM
No direct activity evidence available; contrasts with characterized analogs.
PubChem vs BindingDB comparison; screening risk to assess.
Medicinal Chemistry Biological Screening Data Curation

Synthetic Utility: Validated as a Gateway Intermediate in Microwave-Assisted Heterocycle Synthesis

The compound's primary proven differentiator is its role as a starting material in a published, eco-friendly microwave-assisted synthesis of 6-chloro-5-formyl-1,4-dihydropyridine-3-carboxylates and 4,7-dihydrofuro[3,4-b]pyridine-diones. The reaction proceeds via treatment with Vilsmeier-Haack reagent (POCl3/DMF) under microwave irradiation, yielding products in moderate to good yields with reduced solvent use and simplified work-up compared to classical heating methods [1]. This specific reactivity has not been demonstrated for all 4-aryl analogs, giving this compound a defined synthetic niche for accessing chlorinated dihydropyridine libraries.

Synthetic Yield
Class-level
Class-level yield improvement ~15–30% vs classical thermal Vilsmeier-Haack
Supports microwave route selection for library synthesis.
Yields depend on 4-aryl substituent; direct verification needed.
Synthetic Chemistry Green Chemistry Heterocycle Synthesis

Physicochemical Property Profile: Computed Descriptors Indicate Drug-Like Space but Lack of Experimentally Measured LogP/Solubility

PubChem-computed properties for this compound include a molecular weight of 284.31 g/mol, a calculated XLogP3-AA of 1.4, a topological polar surface area (TPSA) of 79.2 Ų, and one hydrogen bond donor (the lactam NH) [1]. These values place it within Lipinski's rule-of-five space for oral drug-likeness. However, these are computed, not experimentally measured values. In contrast, experimental logP/logD and aqueous solubility data are available for some structurally related 4-aryl dihydropyridine drugs (e.g., nifedipine, felodipine), which show measured logP values between 2.2 and 4.5 [2]. The lack of experimentally determined physicochemical constants for this specific compound limits the reliability of any comparative ADME predictions.

LogP Assessment
Computed context
Computed XLogP3-AA = 1.4; experimental logP unavailable (known drug comparators 2.2–4.5)
Experimental physicochemical constants are missing; predictions carry uncertainty.
Not directly comparable to measured values; ADME predictions require caution.
Property-based Design Physicochemical Profiling ADME Prediction

Validated Application Scenarios for CAS 294853-59-1 Based on Current Evidence


Dihydropyridine-focused library synthesis via microwave-assisted Vilsmeier-Haack chemistry

As demonstrated in the class-level synthesis publication, this compound serves as a direct precursor to 6-chloro-5-formyl-1,4-dihydropyridine-3-carboxylates and subsequently to furopyridine-diones under microwave conditions. Medicinal chemistry teams building focused libraries around the dihydropyridine chemotype can use this building block to rapidly generate diverse analogs with varying substitution patterns at the 4-aryl position, leveraging the cyanophenyl group's electron-withdrawing character to modulate subsequent reactivity [1].

Pilot-scale green chemistry process development

The published microwave-assisted protocol explicitly highlights reduced solvent consumption, simple work-up, and scalability. Process chemistry groups evaluating this compound as a starting material can benchmark its performance under these conditions, using the reported class-level yield improvements of 15-30% over classical heating as an initial efficiency baseline. This scenario is applicable only if the cyanophenyl substitution does not significantly alter the reaction outcome relative to other 4-aryl analogs, which must be verified experimentally [1].

Specialized reference standard for analytical method development

With 1D NMR (13C) and GC-MS spectra available via PubChem (sourced from Wiley/SpectraBase), this compound can serve as a qualified reference standard for developing and validating analytical methods targeting the 4-aryl-6-oxo-tetrahydropyridine scaffold. Its unique cyanophenyl chromophore (λmax shift relative to non-cyano analogs) may provide enhanced UV detection in HPLC method development, though no head-to-head comparison data currently exists [2].

Starting point for SAR exploration of 4-cyanophenyl bioisosteres

The 4-cyanophenyl group is a recognized bioisostere for carboxylic acids, tetrazoles, and other acidic moieties in medicinal chemistry. Given that related 4-fluorophenyl analogs have shown activity in chronic inflammatory pain models, this compound—once baseline biological screening is performed—could serve as an entry point for exploring nitrile-based bioisosteres. The electron-withdrawing nature of the cyano group (σp = 0.66) is expected to influence target binding and metabolic stability differently than the 4-fluoro analog (σp = 0.06) [3].

Application
Selection Property
Validation Focus
Dihydropyridine library synthesis
Cyanophenyl building block for Vilsmeier-Haack chemistry
Reaction scope and yield reproducibility
Green chemistry process development
Microwave-assisted efficiency
Solvent reduction and scale-up profile
Analytical reference standard
Spectral characterization (NMR, GC-MS)
Chromatographic behavior and UV detectability
Nitrile bioisostere SAR exploration
4-Cyanophenyl bioisostere of acidic moieties
Target binding and metabolic stability screening
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